molecular formula C13H23NO2 B1453342 Tert-butyl 3-allyl-3-aminohex-5-enoate CAS No. 1228552-15-5

Tert-butyl 3-allyl-3-aminohex-5-enoate

Cat. No. B1453342
CAS RN: 1228552-15-5
M. Wt: 225.33 g/mol
InChI Key: QURQIBNRVVEBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-allyl-3-aminohex-5-enoate is a chemical compound with the molecular formula C13H23NO2 . It has a molecular weight of 225.33 .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-allyl-3-aminohex-5-enoate consists of 13 carbon atoms, 23 hydrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 3-allyl-3-aminohex-5-enoate, such as its density, melting point, and boiling point, are not detailed in the available resources .

Scientific Research Applications

Peptide Synthesis

Tert-butyl 3-allyl-3-aminohex-5-enoate: is utilized in the synthesis of dipeptides. This compound, as a tert-butyloxycarbonyl-protected amino acid, is involved in the formation of room-temperature ionic liquids (RTILs) which serve as starting materials in dipeptide synthesis. These RTILs are advantageous due to their ability to enhance amide bond formation without the need for additional bases, leading to satisfactory yields in a short time .

Organic Synthesis

The compound is instrumental in the one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine . This process involves a solvent-free condensation/reduction reaction sequence, which is notable for its operational simplicity and short reaction times. The resulting product is a valuable building block in drug discovery and modern organic synthesis .

Medicinal Chemistry

In medicinal chemistry, the introduction of a tert-butyl group into heterocyclic compounds like [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved using tert-butyl 3-allyl-3-aminohex-5-enoate. This modification leads to structurally novel derivatives with enhanced biological activity, making them potential candidates for drug development .

Lipophilicity Enhancement

The tert-butyl group’s introduction into molecules increases their lipophilicity, which is crucial for passage through cell walls. This property is particularly important in the development of new pharmaceuticals, as increased lipophilicity can improve a drug’s bioavailability and efficacy .

Chemical Transformations

The tert-butyl group’s unique reactivity pattern is leveraged in various chemical transformations. Its presence in a compound can influence biosynthetic and biodegradation pathways, and it may also be applied in biocatalytic processes .

Nomenclature and Classification

Tert-butyl 3-allyl-3-aminohex-5-enoate plays a role in the nomenclature and classification of organic compounds. Understanding how tert-butyl substituents are named according to IUPAC nomenclature is essential for the proper identification and categorization of chemicals in scientific research .

properties

IUPAC Name

tert-butyl 3-amino-3-prop-2-enylhex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-6-8-13(14,9-7-2)10-11(15)16-12(3,4)5/h6-7H,1-2,8-10,14H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURQIBNRVVEBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC=C)(CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-allyl-3-aminohex-5-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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